3-Chloro-1H-indole-2-carboxylic Acid: Basic Properties & Technical Guide
3-Chloro-1H-indole-2-carboxylic Acid: Basic Properties & Technical Guide
Part 1: Executive Summary
3-Chloro-1H-indole-2-carboxylic acid (CAS: 28737-32-8) is a critical halogenated indole scaffold used extensively in medicinal chemistry. Unlike its non-chlorinated parent, the introduction of a chlorine atom at the C3 position significantly alters the electronic profile of the indole ring, enhancing its acidity and lipophilicity. This compound serves as a primary pharmacophore for developing antagonists of the NMDA receptor glycine binding site and has emerged as a scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs) .
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological applications, designed to support reproducible experimental workflows.
Part 2: Chemical Identity & Physicochemical Profile[1]
The 3-chloro substituent exerts a strong inductive electron-withdrawing effect, lowering the pKa of the carboxylic acid relative to unsubstituted indole-2-carboxylic acid (pKa ~3.9). This increased acidity improves electrostatic interactions within cationic receptor pockets.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 3-chloro-1H-indole-2-carboxylic acid | |
| CAS Number | 28737-32-8 | |
| Molecular Formula | C9H6ClNO2 | |
| Molecular Weight | 195.60 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 192–196 °C | Decomposes upon melting |
| pKa (Predicted) | 3.24 ± 0.30 | More acidic than parent indole |
| LogP (Predicted) | ~2.5 | Moderate lipophilicity |
| Solubility | DMSO (>20 mg/mL), Methanol, 1M NaOH | Poorly soluble in water at neutral pH |
| Storage | -20°C, Desiccated | Hygroscopic; protect from light |
Part 3: Synthetic Pathways & Manufacturing[4]
Direct chlorination of indole-2-carboxylic acid can be challenging due to the deactivating nature of the carboxylic acid group and potential for over-chlorination. The most reliable laboratory-scale synthesis involves C3-chlorination of the ester intermediate followed by controlled hydrolysis. This method prevents decarboxylation and ensures regioselectivity.
Core Synthesis Protocol
Step 1: Esterification Convert indole-2-carboxylic acid to ethyl indole-2-carboxylate using ethanol and catalytic H2SO4 (Fischer esterification).
Step 2: Regioselective Chlorination (C3 Functionalization) The C3 position of the indole ring is the most nucleophilic. Using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) allows for precise installation of the chlorine atom.
Step 3: Saponification Mild hydrolysis with Lithium Hydroxide (LiOH) yields the final acid without degrading the C-Cl bond.
Visualization: Synthetic Workflow
Detailed Experimental Protocol (Step 2: Chlorination)
Validation: Ensure anhydrous conditions to prevent side reactions.
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Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Workup: Pour into ice water. The chlorinated ester typically precipitates. Filter, wash with water, and dry.[1][2]
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Yield: Expect 85–90% yield of the intermediate.
Part 4: Biological Applications & Pharmacology[6][7][8]
The 3-chloro-1H-indole-2-carboxylic acid structure is a privileged scaffold in neuropharmacology and virology.
NMDA Receptor Antagonism (Glycine Site)
The compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site (GlyB) of the NMDA receptor.
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Mechanism: The carboxylic acid mimics the carboxylate of glycine, interacting with Arg523 (GluN1 subunit). The indole ring engages in
-stacking interactions with aromatic residues (e.g., Phe484), while the 3-chloro substituent fills a hydrophobic pocket, significantly enhancing binding affinity compared to the unsubstituted analog. -
Utility: Used as a chemical probe to map the dimensions of the GlyB site and as a lead compound for neuroprotective agents against excitotoxicity.
HIV-1 Integrase Inhibition
Recent studies identify this scaffold as a core for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).
-
Mechanism: The indole core and C2-carboxylate chelate the Mg2+ ions in the integrase active site.[3][4][5] The 3-chloro group provides a vector for further functionalization (e.g., cross-coupling) to extend into the hydrophobic viral DNA binding channel.
Visualization: Mechanism of Action[5]
[9]
Part 5: Handling, Stability, and Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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Solubility Check: Always pre-dissolve in DMSO or Methanol before adding to aqueous buffers. Direct addition to water results in precipitation.
-
pH Sensitivity: The compound functions as an acid. In biological assays, ensure the buffer capacity is sufficient to maintain pH 7.4, as the addition of the compound may slightly acidify the medium.
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Stability: Stable in solid form for >2 years at -20°C. Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.
References
-
Huettner, J. E. (1989).[6] "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[7][6] Science, 243(4898), 1611-1613.[6]
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Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site." Journal of Medicinal Chemistry, 33(10), 2944-2946.
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ChemicalBook. (2025). "3-chloro-1H-indole-2-carboxylic acid Product Properties."
-
Zhao, X., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[3][4] RSC Advances, 14, 9876-9885.
-
Guidechem. (2025). "Safety and MSDS Data for 3-chloro-1H-indole-2-carboxylic acid."
Sources
- 1. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
